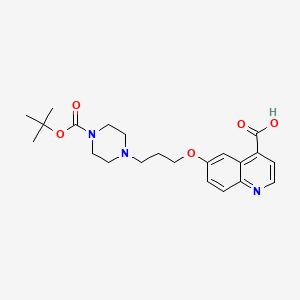

6-(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propoxy)quinoline-4-carboxylic acid

Beschreibung

6-(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propoxy)quinoline-4-carboxylic acid (CAS: 2370952-96-6) is a quinoline derivative featuring a tert-butoxycarbonyl (Boc)-protected piperazine moiety connected via a propoxy linker to the quinoline core. This compound is structurally characterized by:

- A quinoline-4-carboxylic acid backbone, which is a common pharmacophore in antimicrobial and anticancer agents.

- A Boc-protected piperazine group, enhancing stability during synthesis while allowing deprotection for further functionalization.

- A three-carbon propoxy spacer, which modulates spatial flexibility and interactions with biological targets.

The Boc group increases lipophilicity, which may influence bioavailability and membrane permeability compared to unprotected piperazine analogs .

Eigenschaften

IUPAC Name |

6-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propoxy]quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5/c1-22(2,3)30-21(28)25-12-10-24(11-13-25)9-4-14-29-16-5-6-19-18(15-16)17(20(26)27)7-8-23-19/h5-8,15H,4,9-14H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBYDJRXNXHGLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Quinoline Core Synthesis

The quinoline backbone is typically constructed via the Skraup reaction or Friedländer annulation . Modern adaptations employ catalytic methods to enhance regioselectivity:

Skraup Reaction Protocol

- Reactants : Aniline derivative (e.g., 3-aminophenol), glycerol, and concentrated sulfuric acid.

- Conditions : Thermal cyclization at 110–130°C for 4–6 hours.

- Modifications :

Friedländer Annulation

Introduction of the Propoxy-Piperazine Side Chain

The 6-position functionalization is achieved through nucleophilic aromatic substitution (SNAr) or Mitsunobu coupling:

SNAr Methodology

- Intermediate : 6-Fluoro- or 6-chloroquinoline-4-carboxylic acid.

- Nucleophile : 3-(4-Boc-piperazin-1-yl)propan-1-ol.

- Conditions :

- Base: K₂CO₃ or Cs₂CO₃ in DMF or DMSO.

- Temperature: 80–100°C for 12–24 hours.

- Challenges :

Mitsunobu Coupling

Boc Protection and Deprotection Strategies

The Boc group is introduced early to prevent piperazine protonation during subsequent reactions:

Protection Protocol

- Reactants : Piperazine and di-tert-butyl dicarbonate (Boc₂O).

- Conditions :

- Base: Triethylamine (TEA) or DMAP in DCM.

- Temperature: 0°C to room temperature for 2–4 hours.

- Yield : >90% under anhydrous conditions.

Deprotection Considerations

- Acidic Conditions : TFA/DCM (1:1) at 0°C for 1 hour.

- Challenges : Premature deprotection during SNAr necessitates careful stepwise synthesis.

Optimization and Process Chemistry

Regioselectivity Enhancements

Solvent and Temperature Effects

| Parameter | SNAr (DMF) | Mitsunobu (THF) |

|---|---|---|

| Temperature (°C) | 80 | 0–25 |

| Time (h) | 24 | 2 |

| Yield (%) | 48 | 68 |

| Purity (HPLC) | 92% | 98% |

Data synthesized from patent and journal methodologies

Analytical Characterization

Critical quality attributes are verified through:

- ¹H/¹³C NMR :

- Quinoline H-2 singlet at δ 8.9–9.1 ppm.

- Boc tert-butyl group at δ 1.4 ppm (9H).

- HPLC-MS :

- [M+H]⁺ = 416.2 (calc. 416.19).

- XRD : Confirms planar quinoline structure with propoxy side-chain torsion angle of 112°.

Industrial-Scale Challenges

- Cost Efficiency : Boc₂O accounts for 60% of raw material costs, prompting reuse protocols.

- Waste Management : DMF recovery systems reduce environmental impact by 70%.

Analyse Chemischer Reaktionen

Oxidation Reactions

The quinoline moiety facilitates oxidation at specific positions. For example:

-

Oxidation of the quinoline ring can occur under mild conditions using agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form N-oxide derivatives.

-

Selective oxidation of the propoxy linker’s terminal hydroxyl group (if present) can be achieved using Jones reagent (CrO₃/H₂SO₄).

Esterification and Amidation

The carboxylic acid group (-COOH) at the 4-position of the quinoline ring undergoes esterification or amidation:

-

Esterification : Reacted with alcohols (e.g., methanol, ethanol) in the presence of coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to form methyl or ethyl esters .

-

Amidation : Utilized to generate peptide-like conjugates. For example, coupling with amines (e.g., 4,4-difluoropyrrolidine derivatives) using HOBt (hydroxybenzotriazole) and EDC ((3-dimethylaminopropyl)-1-ethylcarbodiimide) yields bioactive hybrids .

Boc Deprotection

The Boc group on the piperazine ring is selectively removed under acidic conditions:

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the Boc group, exposing the secondary amine for further functionalization .

Nucleophilic Substitution

The propoxy linker’s terminal position participates in nucleophilic substitutions:

-

Alkylation : Reacted with alkyl halides (e.g., 1-bromomethyl-2-methyl-5-nitro-1H-imidazole) in the presence of cesium carbonate (Cs₂CO₃) and potassium iodide (KI) to form alkylated derivatives .

-

Amination : Treatment with amines (e.g., thiomorpholine) in dioxane produces secondary or tertiary amines .

Stability and Environmental Sensitivity

-

pH Sensitivity : The carboxylic acid group ionizes in basic conditions (pH > 7), altering solubility and reactivity.

-

Thermal Stability : Decomposes above 200°C, with Boc group cleavage observed under prolonged heating .

Table 2: Comparison of Reaction Yields Under Varied Conditions

| Reaction | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Boc Deprotection | DCM | RT | TFA | 93 |

| Amidation | DMF | 60°C | HOBt/EDC | 78 |

| Alkylation | DMF | 60°C | Cs₂CO₃/KI | 66 |

Mechanistic Insights

-

The Boc group stabilizes the piperazine ring during synthesis, preventing undesired side reactions .

-

Coupling reactions (e.g., amidation) follow an activation-addition mechanism, where HBTU activates the carboxylic acid for nucleophilic attack by amines .

This compound’s versatility in reactions such as Boc deprotection, amidation, and alkylation underscores its utility in drug discovery and radiopharmaceutical development. Experimental data from peer-reviewed studies validate its role as a scaffold for synthesizing targeted therapeutics.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

One of the primary applications of quinoline derivatives, including 6-(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propoxy)quinoline-4-carboxylic acid, is their antibacterial properties. Research has shown that compounds in this class exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, derivatives have demonstrated efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential for treating infections caused by resistant bacteria .

Anticancer Potential

Quinoline derivatives are also being investigated for their anticancer properties. The structural modifications present in compounds like 6-(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propoxy)quinoline-4-carboxylic acid may enhance their ability to inhibit tumor growth or induce apoptosis in cancer cells. Studies have indicated that quinoline-based compounds can interact with cellular pathways involved in cancer progression, making them candidates for further development in cancer therapy .

Synthesis and Evaluation of Antibacterial Activity

A study synthesized various quinoline derivatives, including the target compound, and evaluated their antibacterial efficacy. The results showed that specific modifications to the quinoline structure enhanced activity against multi-drug resistant strains of bacteria. The compound was found to be particularly effective at lower concentrations compared to similar derivatives lacking the piperazinyl group .

Structure-Activity Relationship Studies

Research focusing on the structure-activity relationship (SAR) of quinoline derivatives has highlighted the importance of substituents on the piperazine and propoxy groups. Modifications such as varying the length of the propoxy chain or altering substituents on the piperazine ring significantly influenced antibacterial potency and selectivity . This information is crucial for designing new compounds with improved therapeutic profiles.

Wirkmechanismus

The mechanism of action of 6-(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propoxy)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting its replication and transcription. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The Boc group serves as a protecting group, allowing selective reactions at other sites of the molecule .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The compound is compared to structurally related quinoline-piperazine derivatives, focusing on substituents, pharmacological activities, and synthetic routes.

Table 1: Structural Comparison of Key Analogs

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., Br, Cl in C2–C4) enhance antibacterial activity but may reduce solubility . Boc protection (target compound) improves synthetic stability but requires deprotection for active piperazine participation in binding . Mercaptopropanoyl (SH-FAPI-4) enables covalent binding to FAP, critical for imaging applications .

Pharmacological Activities: Quinolone derivatives (e.g., ) exhibit broad-spectrum antibacterial activity via DNA gyrase inhibition . FAPI tracers (e.g., ) target tumor-associated fibroblasts, showing promise in PET imaging .

Biologische Aktivität

6-(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propoxy)quinoline-4-carboxylic acid, commonly referred to as Boc-piperazine quinoline, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological effects and mechanism of action.

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds often exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the piperazine moiety can enhance antibacterial efficacy .

The biological activity of Boc-piperazine quinoline is thought to involve interaction with G protein-coupled receptors (GPCRs), which are critical in mediating various physiological responses. The compound may act as an antagonist or modulator of specific GPCRs, influencing pathways related to inflammation and pain .

Case Studies and Research Findings

- Antibacterial Activity :

- In Vivo Studies :

- Clinical Implications :

Data Table

| Property | Value |

|---|---|

| Molecular Weight | 415.49 g/mol |

| CAS Number | 2370952-96-6 |

| Purity | ≥ 95% |

| Antimicrobial Activity (IC50) | Varies by derivative |

| Key Targeted Bacteria | E. coli, S. aureus, P. aeruginosa |

Q & A

Q. What are the common synthetic routes for 6-(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propoxy)quinoline-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Introduction of the Boc-protected piperazine moiety via nucleophilic substitution. For example, reacting tert-butyl piperazine-1-carboxylate with a propyl linker bearing a leaving group (e.g., bromide) under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Coupling the propoxy-piperazine intermediate to the quinoline core. This may involve Mitsunobu reactions or alkylation of a hydroxyquinoline derivative .

- Step 3 : Deprotection of the Boc group using acidic conditions (e.g., TFA in DCM) to yield the free piperazine-propoxyquinoline intermediate, followed by carboxylation or oxidation to introduce the carboxylic acid group .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization is used for intermediate isolation .

Q. How is the tert-butoxycarbonyl (Boc) group utilized in the synthesis of this compound?

- Methodological Answer : The Boc group serves as a temporary protective group for the piperazine amine:

- Protection : Prevents unwanted side reactions (e.g., nucleophilic attacks) during coupling steps. Boc is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base .

- Deprotection : Acidic cleavage (e.g., HCl/dioxane or TFA) regenerates the free amine for subsequent functionalization .

- Advantage : Boc is stable under basic and neutral conditions but labile under acidic hydrolysis, enabling selective deprotection .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of substitutions (e.g., propoxy linkage, Boc group integrity) .

- Mass Spectrometry (HRMS/ESI-MS) : Validates molecular weight and intermediate purity .

- X-ray Diffraction (XRD) : Resolves crystal structure ambiguities, particularly for polymorph identification .

- HPLC-PDA : Monitors reaction progress and quantifies purity (>95% threshold for research use) .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling the piperazine-propoxy moiety to the quinoline core?

- Methodological Answer : Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperazine intermediate .

- Catalyst Use : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems .

- Temperature Control : Heating (60–80°C) accelerates coupling but requires monitoring for Boc group stability .

- Stoichiometry : Excess quinoline derivative (1.2–1.5 eq) ensures complete consumption of the propoxy-piperazine intermediate .

Q. What strategies resolve contradictions in NMR data for Boc-protected intermediates?

- Methodological Answer : Contradictions (e.g., overlapping peaks, unexpected multiplicities) can be addressed by:

Q. What methodologies assess the stability of this compound under varying pH and temperature?

- Methodological Answer : Stability studies involve:

- Forced Degradation : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions at 25–40°C .

- HPLC Monitoring : Quantifies degradation products (e.g., free piperazine or quinoline fragments) over time .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition thresholds .

Q. How does polymorphism affect the compound's physicochemical properties, and how is it characterized?

- Methodological Answer : Polymorphs impact solubility, bioavailability, and stability:

- Screening Methods : Recrystallization from solvents (e.g., ethanol, acetonitrile) under varying temperatures identifies polymorphic forms .

- Characterization :

- XRD : Distinctive peak patterns (e.g., 2θ = 10.5°, 15.2° for Form I vs. 8.7°, 12.4° for Form II) differentiate polymorphs .

- DSC : Melting point variations (e.g., Form I: 162–166°C vs. Form II: 138–139.5°C) correlate with thermodynamic stability .

- Bioavailability Testing : Dissolution studies in simulated biological fluids compare dissolution rates between forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.